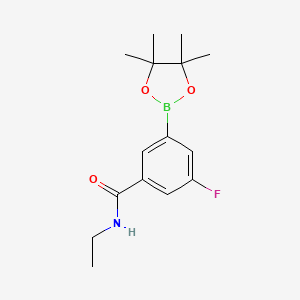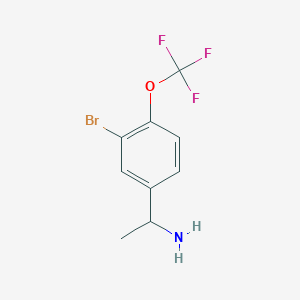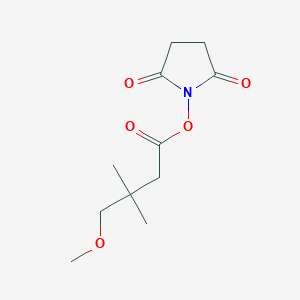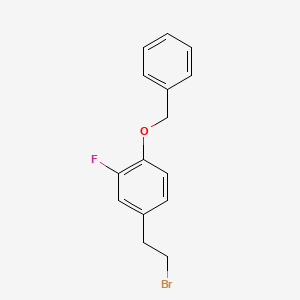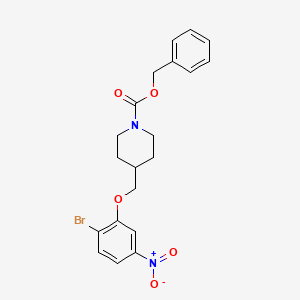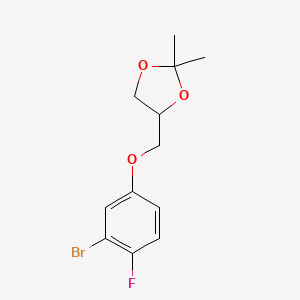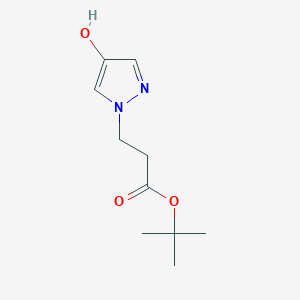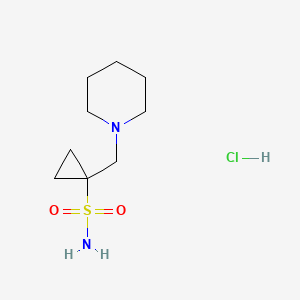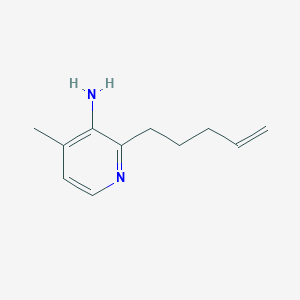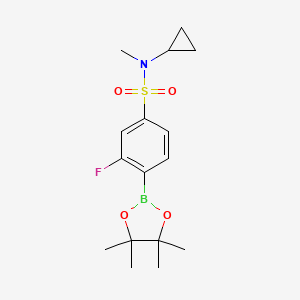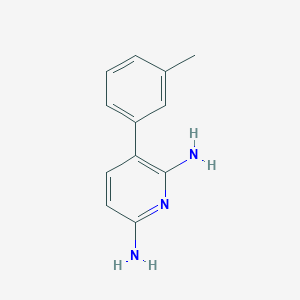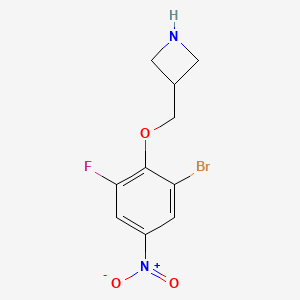
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine is a synthetic organic compound characterized by the presence of a bromine, fluorine, and nitro group on a phenoxymethyl moiety attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoro-4-nitrophenol and azetidine.
Formation of Phenoxymethyl Intermediate: The phenoxymethyl intermediate is formed by reacting 2-bromo-6-fluoro-4-nitrophenol with a suitable alkylating agent under basic conditions.
Coupling Reaction: The phenoxymethyl intermediate is then coupled with azetidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: N-oxide derivatives.
Scientific Research Applications
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways by binding to key proteins, thereby influencing cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine: Similar structure but with a piperidine ring instead of an azetidine ring.
2-Bromo-6-fluoro-4-nitrophenol: Lacks the azetidine ring but shares the phenoxymethyl moiety.
Uniqueness
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine is unique due to the combination of its azetidine ring and the specific substitution pattern on the phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O3/c11-8-1-7(14(15)16)2-9(12)10(8)17-5-6-3-13-4-6/h1-2,6,13H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFAFONWRYAWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid](/img/structure/B8121159.png)
